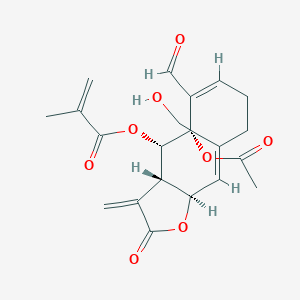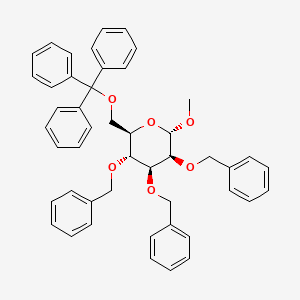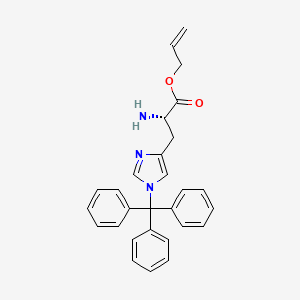![molecular formula C16H17NOS B1516972 3-(2,4-diméthylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophène-2-amine CAS No. 1082778-95-7](/img/structure/B1516972.png)
3-(2,4-diméthylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophène-2-amine
Vue d'ensemble
Description
The compound “3-(2,4-dimethylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The molecule also has a benzoyl group (a benzene ring attached to a carbonyl group), which is substituted with two methyl groups at the 2nd and 4th positions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiophene ring, possibly through techniques such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The benzoyl group could potentially be introduced through a Friedel-Crafts acylation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene and benzoyl groups. The thiophene ring is aromatic, meaning it has a cyclic, planar arrangement of atoms with a ring of resonance bonds . The benzoyl group is also aromatic and contains a carbonyl group (C=O), which is polar .Chemical Reactions Analysis
Thiophene rings are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions . The benzoyl group could undergo reactions typical of carbonyl compounds, such as nucleophilic acyl substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Thiophenes generally have high resonance energy and are more electrophilic than benzene . The presence of the polar carbonyl group in the benzoyl moiety could influence the compound’s solubility and reactivity .Applications De Recherche Scientifique
Chimie médicinale
Les analogues à base de thiophène ont suscité un grand intérêt chez un nombre croissant de scientifiques en tant que classe potentielle de composés biologiquement actifs . Ils jouent un rôle essentiel pour les chimistes médicinaux afin d'améliorer les composés avancés avec une variété d'effets biologiques . Par exemple, les molécules avec le système cyclique thiophène présentent de nombreuses propriétés pharmacologiques telles que l'anticancéreux , anti-inflammatoire , antimicrobien , antihypertenseur , et anti-athérosclérotique .
Chimie industrielle
Les dérivés du thiophène sont utilisés dans la chimie industrielle, en particulier comme inhibiteurs de corrosion . Ils peuvent aider à protéger les métaux et autres matériaux des effets néfastes de l'oxydation et d'autres réactions chimiques.
Science des matériaux
Dans le domaine de la science des matériaux, les molécules médiées par le thiophène jouent un rôle majeur dans le développement de semi-conducteurs organiques . Ces semi-conducteurs ont diverses applications dans les dispositifs électroniques en raison de leurs propriétés uniques.
Transistors organiques à effet de champ (OFET)
Les dérivés du thiophène sont également utilisés dans la fabrication de transistors organiques à effet de champ (OFET) . Les OFET sont un type de transistor qui utilise un semi-conducteur organique dans son canal.
Diodes électroluminescentes organiques (OLED)
Les dérivés du thiophène sont utilisés dans la fabrication de diodes électroluminescentes organiques (OLED) . Les OLED sont un type de diode électroluminescente (DEL) dans laquelle la couche électroluminescente émissive est un film de composé organique qui émet de la lumière en réponse à un courant électrique.
Applications électrochromiques
Le thiéno[3,2-b]thiophène est utilisé comme pont π dans différents systèmes accepteurs pour des applications électrochromiques . Les matériaux électrochromiques peuvent modifier leurs propriétés optiques (comme la couleur) en réponse à une tension appliquée, ce qui les rend utiles dans une variété d'applications, notamment les fenêtres intelligentes, les écrans et les miroirs.
Mécanisme D'action
Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. Thiophene derivatives are known to exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions. For specific safety information, one should refer to the material safety data sheet (MSDS) provided by the manufacturer .
Orientations Futures
Propriétés
IUPAC Name |
(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(2,4-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-9-6-7-11(10(2)8-9)15(18)14-12-4-3-5-13(12)19-16(14)17/h6-8H,3-5,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLOMMHGHMUZAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(SC3=C2CCC3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[2-(Allyloxy)-5-chlorophenyl]methanol](/img/structure/B1516927.png)




